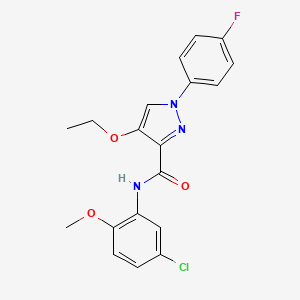

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O3/c1-3-27-17-11-24(14-7-5-13(21)6-8-14)23-18(17)19(25)22-15-10-12(20)4-9-16(15)26-2/h4-11H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJWQMREAYQZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, a compound with the CAS number 1170015-59-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

The compound's molecular formula is with a molecular weight of 389.8 g/mol. The structural characteristics contribute to its biological activity, particularly in the context of pyrazole derivatives.

| Property | Value |

|---|---|

| CAS Number | 1170015-59-4 |

| Molecular Formula | C19H17ClFN3O3 |

| Molecular Weight | 389.8 g/mol |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound showed promising results against several pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .

Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 5a | 0.30 | 0.35 | Escherichia coli |

| 4a | 0.28 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies on pyrazole derivatives. These studies reveal that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant cytotoxicity.

Table: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 6a | 10.38 | MCF-7 | Induction of apoptosis via caspase activation |

| 5b | 8.50 | HeLa | Cell cycle arrest at G0-G1 phase |

| 17a | 0.65 | MDA-MB-231 | Disruption of DNA duplication machinery |

In particular, the compound has shown to activate apoptotic pathways through increased p53 expression and caspase-3 cleavage in treated cells .

Anti-inflammatory Activity

Additionally, pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound | Inhibition (%) | Cytokine Targeted |

|---|---|---|

| 8a | 75% | TNF-alpha |

| 9b | 60% | IL-6 |

| 10c | 80% | IL-1 beta |

Case Studies

Case Study: Antimicrobial Efficacy

In a clinical evaluation, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load within treated groups compared to controls, highlighting the compound's potential as an effective antimicrobial agent.

Case Study: Cancer Cell Apoptosis

A study involving human breast cancer cell lines revealed that treatment with pyrazole derivatives led to enhanced apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that these compounds effectively induced cell death through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., O-1302) are synthesized via a 1,5-diarylpyrazole core template, starting from alcohol precursors and proceeding through intermediates like carboximidoyl chlorides . Key factors include solvent choice (e.g., dimethyl sulfoxide for nucleophilic substitutions), temperature control during cyclization, and stoichiometric ratios to minimize byproducts. Recrystallization in ethanol or similar polar solvents is commonly used for purification .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of related pyrazole derivatives (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) . Complementary techniques include:

- NMR spectroscopy for verifying substituent positions (e.g., distinguishing Cl and F environments in aromatic regions).

- High-resolution mass spectrometry (HRMS) to confirm molecular mass and fragmentation patterns.

- FT-IR to identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens often focus on enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to structural similarities to known inhibitors . For example, fluorophenyl-pyrazole analogs exhibit selectivity toward specific isoforms, which can be tested via spectrophotometric assays using 4-nitrophenyl acetate as a substrate . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard.

Advanced Research Questions

Q. How can structural modifications optimize the compound’s solubility without compromising bioactivity?

Solubility challenges in pyrazole-carboxamides often arise from hydrophobic aryl groups. Strategies include:

- Introducing polar substituents (e.g., hydroxyl or amine groups) on the methoxyphenyl ring.

- Salt formation via carboxamide deprotonation (pKa-dependent) with counterions like sodium or hydrochloride .

- Prodrug approaches, such as esterification of the ethoxy group to enhance aqueous stability . Computational tools (e.g., COSMO-RS) can predict solubility changes pre-synthesis .

Q. What experimental designs address discrepancies in biological activity data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, cofactors). A robust approach includes:

- Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Cellular permeability studies (e.g., Caco-2 monolayers) to assess whether activity differences stem from bioavailability .

- Molecular dynamics simulations to evaluate target binding under varying physiological conditions (e.g., membrane lipid composition) .

Q. How can crystallographic data inform the design of derivatives with improved target binding affinity?

SC-XRD structures of related compounds (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-4,5-dihydropyrazole) reveal key interactions, such as π-π stacking between fluorophenyl groups and hydrophobic pockets, or hydrogen bonding via carboxamide NH . Structure-activity relationship (SAR) models can prioritize substitutions (e.g., replacing Cl with CF₃ for enhanced van der Waals interactions) .

Methodological Considerations

Q. What strategies mitigate degradation during long-term stability studies?

- Forced degradation studies under acidic, basic, oxidative, and UV light conditions identify vulnerable sites (e.g., ethoxy group hydrolysis).

- Lyophilization or storage in amber vials under inert gas (N₂/Ar) minimizes photolytic and oxidative degradation .

Q. How are computational methods integrated into the optimization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.